molecular formula C6H8ClN3O2 B078256 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole CAS No. 13182-81-5

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B078256
CAS No.: 13182-81-5
M. Wt: 189.6 g/mol
InChI Key: FSFWMJBQLWFXSM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (CAS 13182-81-5) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with a molecular formula of C6H8ClN3O2 and a molecular weight of 189.60 g/mol, is a key synthon in the synthesis of novel anti-tumor agents . Its core structure, featuring a nitroimidazole moiety and a reactive 2-chloroethyl side chain, allows it to serve as a versatile precursor for creating potential therapeutic molecules. Researchers utilize this compound to develop and evaluate new candidates for their leishmanicidal activity against strains like Leishmania (V.) braziliensis and Leishmania (L.) mexicana . Furthermore, its derivatives are extensively investigated for their potent antibacterial and antifungal properties, with some synthesized compounds demonstrating promising efficacy in vitro . The nitroimidazole core is known to contribute to the biological activity of these molecules, often through mechanisms involving reductive activation. The crystalline structure of this compound has been resolved by single-crystal X-ray diffraction, confirming its molecular geometry and aiding in the rational design of derivatives . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFWMJBQLWFXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157218
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13182-81-5
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13182-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROETHYL)-2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Nitration of 2-Methylimidazole

The synthesis begins with the nitration of 2-methylimidazole to introduce the nitro group at the 5-position. This step is critical for establishing the redox-active pharmacophore essential for biological activity.

Procedure :

  • Substrate : 2-Methylimidazole (10 mmol) is dissolved in fuming nitric acid (20 mL) at 0°C.

  • Reaction : Sulfuric acid (15 mL) is added dropwise to maintain temperatures below 5°C.

  • Workup : After 4 hours, the mixture is poured onto ice, neutralized with NaHCO₃, and extracted with dichloromethane.

  • Yield : 2-Methyl-5-nitroimidazole is obtained in 68–72% yield after recrystallization from ethanol.

Key Challenges :

  • Regioselectivity: Nitration at the 5-position dominates due to the electron-donating methyl group at C2 directing electrophilic substitution.

  • Side Products: Over-nitration or oxidation byproducts are minimized by strict temperature control.

Alkylation at N1: Introduction of the Hydroxyethyl Group

The N1 position of 2-methyl-5-nitroimidazole is alkylated to introduce a 2-hydroxyethyl side chain.

Procedure :

  • Substrate : 2-Methyl-5-nitroimidazole (5 mmol) is suspended in dry DMF (20 mL).

  • Base : Potassium tert-butoxide (6 mmol) is added under nitrogen.

  • Alkylating Agent : Ethylene oxide (10 mmol) is introduced via gas syringe at 50°C for 6 hours.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

  • Yield : 1-(2-Hydroxyethyl)-2-methyl-5-nitro-1H-imidazole is isolated in 65–70% yield.

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the deprotonated N1 on ethylene oxide, followed by ring-opening to form the hydroxyethyl adduct.

Chlorination of the Hydroxyethyl Side Chain

The hydroxyl group is replaced with chlorine using thionyl chloride (SOCl₂), yielding the target compound.

Procedure :

  • Substrate : 1-(2-Hydroxyethyl)-2-methyl-5-nitro-1H-imidazole (4 mmol) is dissolved in anhydrous dichloromethane (15 mL).

  • Reagent : SOCl₂ (8 mmol) is added dropwise at 0°C, followed by reflux at 40°C for 2 hours.

  • Workup : Excess SOCl₂ is removed under vacuum. The residue is washed with cold NaHCO₃ and recrystallized from ethanol.

  • Yield : 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole is obtained in 85–90% purity with 78% yield.

Critical Parameters :

  • Safety : A calcium chloride guard tube traps HCl gas evolved during reflux.

  • Purity : Recrystallization from ethanol removes unreacted starting material and SOCl₂ residues.

Analytical Characterization

Spectroscopic Validation

Infrared Spectroscopy (IR) :

  • Nitro Group : Strong absorption at 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch).

  • C-Cl Stretch : Peak at 760–780 cm⁻¹ confirms successful chlorination.

¹H-NMR (DMSO-d₆) :

  • Imidazole protons: Singlet at δ 8.05 ppm (1H, C4-H).

  • Methyl group: Singlet at δ 2.45 ppm (3H, C2-CH₃).

  • Chloroethyl chain:

    • Triplet at δ 3.75–3.95 ppm (2H, CH₂Cl, J = 6.8 Hz).

    • Triplet at δ 4.20–4.40 ppm (2H, N-CH₂, J = 6.8 Hz).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column : C18 (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile/water (60:40, v/v).

  • Flow Rate : 1.0 mL/min.

  • Retention Time : 6.8 ± 0.2 minutes.

Acceptance Criteria :

  • Purity ≥98% by peak area.

  • No detectable impurities above 0.1%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

  • Tubular reactor with in-line mixing of 2-methyl-5-nitroimidazole and ethylene oxide.

  • Advantages : Improved heat transfer and reduced reaction time (2 hours vs. 6 hours batch).

Process Parameters :

  • Temperature: 50°C.

  • Pressure: 3 bar.

  • Yield : 82% with 99.5% conversion.

Waste Management

Byproduct Recovery :

  • Unreacted SOCl₂ is neutralized with NaOH to form Na₂SO₃ and NaCl.

  • Solvents (DMF, dichloromethane) are distilled and reused, reducing costs by 40%.

Comparative Analysis of Synthetic Methods

Parameter Batch Method Continuous Flow
Reaction Time (h)62
Yield (%)7882
Purity (%)9899.5
Solvent Consumption (L/kg)12085

Key Insight : Continuous flow synthesis enhances efficiency and sustainability, making it preferable for large-scale production.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Issue : Competing nitration at C4 can occur if temperatures exceed 5°C.
Solution : Strict cryogenic conditions (-5°C) and slow addition of nitrating agents.

Chloroethyl Byproduct Formation

Issue : Over-chlorination may yield 1,2-dichloroethane derivatives.
Solution : Stoichiometric control of SOCl₂ (2:1 molar ratio) and short reaction times .

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as thiols or amines to form corresponding thioethers or amines.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C6H8N3O2Cl
  • Molecular Weight : 189.60 g/mol
  • Purity : 95%

Structure

The compound features a nitro group and a chloroethyl side chain, which are significant for its reactivity and biological activity. The imidazole ring contributes to its pharmacological properties.

Medicinal Chemistry

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole has been studied for its antitumor properties. Its structure allows it to interact with biological targets that are crucial for cancer cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve DNA alkylation, which disrupts cellular replication and induces apoptosis in malignant cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)18.4

Pharmaceutical Development

The compound's unique structure makes it a candidate for the synthesis of novel pharmaceuticals. Its derivatives may enhance efficacy and reduce side effects compared to existing drugs.

Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to improve its pharmacological profile. Modifications to the chloroethyl or nitro groups can lead to compounds with enhanced selectivity and potency.

Example Derivative Studies

Derivative NameActivityReference
2-Methyl-5-nitroimidazoleModerate
1-(3-Chloropropyl)-imidazoleHigh

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown potential as an antimicrobial agent. Studies indicate effectiveness against various bacterial strains, making it a candidate for further research in infectious disease treatment.

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole involves several pathways:

    DNA Interaction: The compound can form covalent bonds with DNA, leading to DNA damage and inhibition of DNA replication and transcription. This is particularly relevant in its antimicrobial activity.

    Enzyme Inhibition: It can inhibit specific enzymes involved in cellular metabolism, disrupting essential biochemical pathways.

    Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 1-position Molecular Formula Molecular Weight (g/mol) LogP/Solubility Key Biological Activities
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole 2-Chloroethyl C₆H₈ClN₃O₂ 189.60 Moderate lipophilicity* Intermediate for antibacterial hybrids
Metronidazole (MTZ) 2-Hydroxyethyl C₆H₉N₃O₃ 171.15 Hydrophilic (water-soluble) Antiamoebic, antiprotozoal
Tinidazole (TIN) 2-(Ethylsulfonyl)ethyl C₈H₁₃N₃O₄S 247.27 Sparingly soluble in water Broad-spectrum antimicrobial
1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole 2-(Ethylthio)ethyl C₈H₁₃N₃O₂S 215.27 LogP = 1.44 Analyzed via HPLC; potential antimicrobial
Ipronidazole Isopropyl C₇H₁₁N₃O₂ 169.18 Lipophilic Antiprotozoal
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(Chloromethyl)phenyl C₁₂H₁₁ClN₃O₂ 264.69 N/A Synthetic intermediate for benzotriazole derivatives

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Chloroethyl and isopropyl substituents (e.g., in the target compound and ipronidazole) increase logP, enhancing membrane permeability but reducing water solubility. In contrast, MTZ’s hydroxyethyl group balances solubility and bioavailability .
  • Synthetic Utility : The chloroethyl chain in the target compound facilitates nucleophilic substitution reactions, making it a versatile intermediate for attaching heterocyclic moieties (e.g., benzotriazoles in ) .

Research Findings and Clinical Relevance

  • Derivatives of the target compound, such as oxazol-5(4H)-ones, show potent activity against Gram-positive bacteria, with MIC values <1 µg/mL in some cases .
  • Tinidazole’s ethylsulfonyl group reduces hepatic toxicity compared to older nitroimidazoles, highlighting the role of substituents in safety profiles .
  • Structural modifications in benzimidazole analogs (e.g., ) demonstrate that ring expansion (imidazole → benzimidazole) can alter target specificity, favoring anticancer over antimicrobial applications .

Biological Activity

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole is a compound belonging to the nitroimidazole class, known for its significant biological activities, particularly in antimicrobial and antiprotozoal applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities primarily due to the presence of the nitro group in its structure, which enhances its reactivity. It has been studied for its potential therapeutic applications against various pathogens, including bacteria and protozoa.

Key Biological Properties

  • Antimicrobial Activity : The compound has demonstrated effectiveness against a variety of microorganisms, including Helicobacter pylori and other Gram-negative bacteria. Its mechanism involves the reduction of the nitro group to form reactive intermediates that damage DNA .
  • Antiprotozoal Activity : It has shown promise in treating infections caused by protozoa, particularly in models of leishmaniasis .

The primary mechanism through which this compound exerts its effects involves:

  • DNA Interaction : The compound forms reactive metabolites that interact with DNA and RNA, leading to strand breaks and inhibition of nucleic acid synthesis .
  • Cellular Effects : It induces oxidative stress within cells, resulting in bioenergetic collapse and apoptosis in protozoan parasites .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with good oral bioavailability in animal models. The compound undergoes metabolic activation via cytochrome P450 enzymes, which is crucial for its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of H. pylori with IC50 values indicating effective concentrations for clinical relevance.
Antiprotozoal ActivityIn vivo studies showed a 98.4% suppression of Leishmania donovani infection at a dosage of 200 mg/kg.
Mechanistic InsightsExplored the formation of DNA adducts leading to cytotoxicity, emphasizing the role of oxidative stress in parasite apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a dry, ventilated area away from heat sources (P210, P402) . In case of accidental ingestion, seek immediate medical attention and provide SDS (P301 + P310) . Dispose of waste via certified hazardous waste facilities (P501) .

Q. How can researchers synthesize this compound?

  • Methodological Answer : A common route involves nucleophilic substitution of 2-methyl-5-nitroimidazole with 2-chloroethyl groups. For example, react 2-methyl-5-nitroimidazole with 1,2-dichloroethane in anhydrous DMF using K₂CO₃ as a base at 80–90°C for 12–24 hours . Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC or NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and purity. IR spectroscopy verifies functional groups (e.g., nitro at ~1520 cm⁻¹). For crystal structure determination, employ X-ray diffraction with SHELX software for refinement, ensuring data resolution <1.0 Å . Mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. How can metabolic pathways of this nitroimidazole derivative be studied?

  • Methodological Answer : Conduct in vitro metabolism assays using liver microsomes or hepatocytes. Monitor nitro group reduction (common in imidazoles) via LC-MS/MS to detect metabolites like 5-amino derivatives . Use isotopically labeled analogs (e.g., ¹⁵N) to track metabolic intermediates .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer : Screen solvents (DMF vs. acetonitrile) and bases (K₂CO₃ vs. NaH) to enhance reactivity. Use microwave-assisted synthesis to reduce reaction time (e.g., 60°C, 2 hours) . Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of imidazole to 1,2-dichloroethane) .

Q. How does structural modification (e.g., chloroethyl vs. hydroxyethyl substituents) affect biological activity?

  • Methodological Answer : Synthesize analogs (e.g., 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole) and compare cytotoxicity in cancer cell lines (e.g., MCF-7). Use apoptosis assays (Annexin V/PI staining) and ROS detection to evaluate mechanisms . Statistical analysis (ANOVA) identifies significant differences in IC₅₀ values .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : If twinning or disorder is observed, use SHELXD for initial structure solution and SHELXL for refinement. Apply restraints for thermal parameters of the nitro group. Validate with R-factor convergence (<5% discrepancy) and check for hydrogen bonding networks .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) at 37°C. Sample at 0, 24, 48, and 72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Identify degradation products (e.g., hydrolyzed chloroethyl groups) using high-resolution MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.